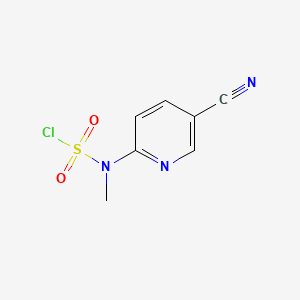
4-chloropent-4-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropent-4-en-1-amine hydrochloride (4-CPH) is an organic compound with a molecular formula of C5H10Cl2N. It is a white crystalline powder that is soluble in water, alcohol, and chloroform. 4-CPH has a wide range of applications in the chemical and pharmaceutical industries. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and plastics. 4-CPH is also used in the production of drugs, such as the anticonvulsant phenytoin, and in the synthesis of the antimalarial drug artemisinin.
Mécanisme D'action
4-chloropent-4-en-1-amine hydrochloride is an organic compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and plastics. The mechanism of action of this compound is not fully understood, but it is believed to act as an acid catalyst in the synthesis of certain compounds. In addition, this compound is believed to act as a nucleophile in the synthesis of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can act as an acid catalyst in the synthesis of certain compounds. In addition, this compound is believed to act as a nucleophile in the synthesis of certain compounds. It is also believed to interact with certain enzymes and proteins, which could affect biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloropent-4-en-1-amine hydrochloride in laboratory experiments include its low cost and availability, its ability to act as an acid catalyst in the synthesis of certain compounds, and its ability to act as a nucleophile in the synthesis of certain compounds. The main limitation of this compound is its potential toxicity, which can be hazardous to laboratory personnel if not handled properly.
Orientations Futures
The future of 4-chloropent-4-en-1-amine hydrochloride is promising in terms of its potential applications in the chemical and pharmaceutical industries. Research is ongoing to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity. In addition, further research is needed to explore the potential of this compound in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and plastics. Finally, research is needed to explore the potential of this compound in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals.
Méthodes De Synthèse
4-chloropent-4-en-1-amine hydrochloride can be synthesized through a variety of methods, including the reaction of 4-chloropent-4-en-1-ol with hydrochloric acid, the reaction of 4-chloropent-4-en-1-amine with hydrochloric acid, and the reaction of 4-chloropent-4-en-1-amine with sodium hydroxide. The most common and efficient method for synthesizing this compound is the reaction of 4-chloropent-4-en-1-amine with hydrochloric acid. In this method, 4-chloropent-4-en-1-amine is reacted with an excess of hydrochloric acid in aqueous solution. The reaction is typically conducted at room temperature and results in the formation of this compound.
Applications De Recherche Scientifique
4-chloropent-4-en-1-amine hydrochloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and plastics. This compound is also used in the production of drugs, such as the anticonvulsant phenytoin, and in the synthesis of the antimalarial drug artemisinin. In addition, this compound has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleotides. It is also used in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals.
Propriétés
IUPAC Name |
4-chloropent-4-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c1-5(6)3-2-4-7;/h1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNJANRUURKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)
![1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride](/img/structure/B6607453.png)
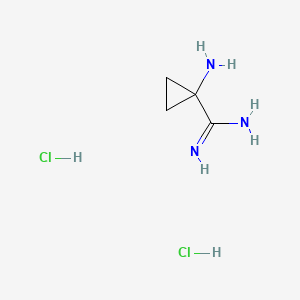
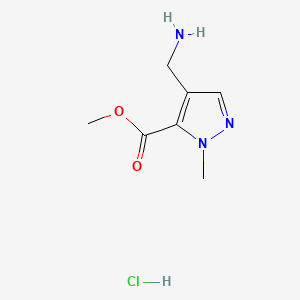

![1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B6607473.png)
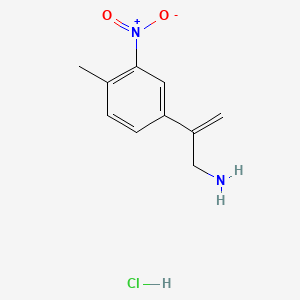
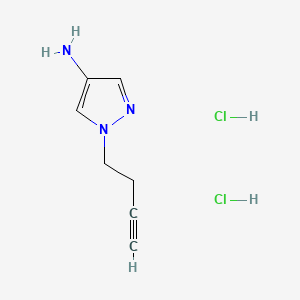
![tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate](/img/structure/B6607507.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B6607537.png)

